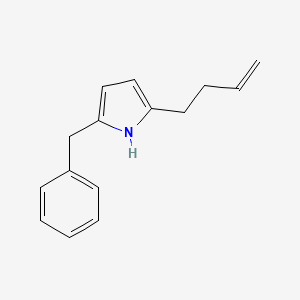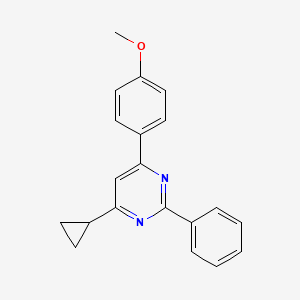
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine (PMPPP) is a synthetic pyrimidine derivative with a wide range of applications in the field of scientific research. It is an important molecule in the field of medicinal chemistry and has been used in the development of various drugs, such as anti-cancer agents and antiviral compounds. PMPPP has also been employed in the synthesis of a variety of other compounds, including dyes, pigments, and fluorescent molecules.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of various drugs, such as anti-cancer agents, antiviral compounds, and other medicinal compounds. It has also been used in the synthesis of a variety of dyes, pigments, and fluorescent molecules. This compound has also been employed in the synthesis of a variety of other compounds, including polymers, catalysts, and other materials.
Mecanismo De Acción
The exact mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition is thought to be due to the presence of the 4-methoxyphenyl group, which is believed to interact with the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, as well as to modulate the activity of various other enzymes. It has also been shown to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine in laboratory experiments has a number of advantages. It is a relatively inexpensive molecule and is readily available from chemical suppliers. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are also some limitations to its use. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
The potential future directions for the use of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine are numerous. It could be used in the development of new drugs, such as anti-cancer agents and antiviral compounds. It could also be used in the synthesis of a variety of other compounds, including dyes, pigments, and fluorescent molecules. Additionally, it could be used in the development of new materials, such as polymers, catalysts, and other materials. Finally, it could be used in the study of various biochemical pathways and the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is relatively straightforward and can be accomplished via several different methods. The most common route involves the reaction of 4-methoxyphenylboronic acid with 3-pyridinylpyrimidine in the presence of a base. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically yields a high yield of the desired product, with yields of up to 99% being reported in some cases.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-19-11-9-16(10-12-19)20-14-21(18-8-5-13-23-15-18)25-22(24-20)17-6-3-2-4-7-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDKQSAQIWXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)



![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)







